2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-6-5-11-14-12-9-4-2-1-3-8(9)7-10(12)15-11/h1-4,10,12H,5,7H2/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDALGAJBATMDL-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163718 | |
| Record name | 8H-Indeno[1,2-d]oxazole-2-acetonitrile, 3a,8a-dihydro-, (3aS-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175166-50-4 | |
| Record name | 8H-Indeno[1,2-d]oxazole-2-acetonitrile, 3a,8a-dihydro-, (3aS-cis)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175166-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8H-Indeno[1,2-d]oxazole-2-acetonitrile, 3a,8a-dihydro-, (3aS-cis)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indene derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Synthetic Methodologies
2.1. Enantioselective Catalysis
The compound serves as a chiral ligand in enantioselective catalysis. Its ability to form bidentate coordination complexes makes it suitable for various catalytic processes.
Case Study: Copper-Catalyzed Reactions
A notable application is in the copper-catalyzed cyclopropanation reaction between styrene and ethyl diazoacetate. The copper complex formed with this ligand shows high efficiency and reusability, making it an attractive option for synthetic chemists .
Photocatalytic Applications
The compound has been explored in photocatalytic strategies for organic synthesis. Its unique structure allows it to facilitate reactions under mild conditions, generating radical intermediates effectively.
Case Study: Dual Ni-Photoredox Strategy
In a study focusing on asymmetric synthesis of N-benzylic heterocycles, the compound was utilized as a privileged ligand system. This approach demonstrated the potential for constructing C−C bonds enantioselectively using photocatalysis .
Biological Applications
4.1. Drug Development
Compounds related to 2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile have shown promise in drug development due to their structural similarity to bioactive molecules.
Case Study: N-Benzylic Heterocycles
N-benzylic heterocycles, which include derivatives of this compound, are prevalent in pharmaceuticals. For instance, the anesthetic drug etomidate contains an N-benzylic substituent that significantly influences its pharmacological properties .
Data Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Enantioselective Catalysis | Acts as a chiral ligand for metal complexes | Copper-catalyzed cyclopropanation |
| Photocatalysis | Facilitates organic reactions under mild conditions | Asymmetric synthesis of N-benzylic heterocycles |
| Drug Development | Structural basis for bioactive compounds | Derivatives used in anesthetics and pharmaceuticals |
Mechanism of Action
The mechanism of action of 2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Identifier :
Key Features :
- Contains two indeno[1,2-d]oxazole moieties linked via an acetonitrile group.
- Stereospecific configuration ((3aS,8aR)) ensures chiral recognition in asymmetric catalysis .
Comparison with Structural Analogs
Structural Variations and Substituents
The compound belongs to a class of bis-indeno[1,2-d]oxazole derivatives. Key structural analogs differ in:
Linker Groups : Methane, propane-2,2-diyl, or acetonitrile.
Substituents : Electron-withdrawing (e.g., Br, CF₃) or donating groups (e.g., isopropyl, tert-butyl).
Stereochemistry : (3aS,8aR) configuration is conserved in most analogs for chiral applications.
Physical and Spectral Properties
- Melting Point/Density: Not reported for the target compound, but analogs like L4 (C23H20N2O2Na) have molecular weights of 379.14 g/mol .
- Spectroscopy: IR: Nitrile stretching (~2206 cm⁻¹) in acetonitrile derivatives vs. C-O stretches (~1657 cm⁻¹) in oxazole rings . NMR: Indeno[1,2-d]oxazole protons resonate at δ 5.43–7.80 ppm (e.g., L2 in ) .
Biological Activity
2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile, with the CAS number 175166-50-4, is a compound of interest due to its unique structural properties and potential biological activities. This article reviews its biological activity based on available research findings, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H10N2O
- Molecular Weight : 198.22 g/mol
- Appearance : White to off-white powder
- Density : 1.50 ± 0.1 g/cm³ (predicted)
- Melting Point : 265°C (decomposes)
- Solubility : Soluble in organic solvents like dichloromethane and ethanol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Modulation : It has been hypothesized that the compound might interact with specific receptors in the central nervous system (CNS), leading to neuropharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Case Study : A study demonstrated that related indeno[1,2-d]oxazole derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction.
Neuroprotective Effects
Research indicates potential neuroprotective effects:
- Mechanism : This compound may reduce oxidative stress and inflammation in neuronal cells.
- Case Study : In vitro studies showed that treatment with related compounds resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect against neurodegenerative diseases.
Antimicrobial Activity
The antimicrobial properties of related oxazole derivatives have been explored:
- Findings : Some derivatives demonstrated activity against Gram-positive and Gram-negative bacteria.
Data Summary Table
Q & A
Basic Question: What are the key considerations for synthesizing this compound with high stereochemical purity?
Methodological Answer:
The synthesis requires multi-step reactions starting from indene derivatives and oxazoline precursors. Critical steps include:
- Cyclization Conditions : Use of tetrahydrofuran (THF) at low temperatures (e.g., −20°C) to control reaction rates and minimize side products .
- Base Selection : Sodium hydride (NaH) is preferred for deprotonation to ensure proper ring closure and stereochemical fidelity .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is essential to isolate the diastereomerically pure product .
Validation : Monitor reaction progress via TLC and confirm stereochemistry using X-ray crystallography or NOESY NMR .
Basic Question: How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
Structural characterization involves:
- NMR Spectroscopy : H and C NMR to confirm the indeno-oxazole backbone and acetonitrile substituent. Key signals include downfield-shifted oxazole protons (δ 6.8–7.5 ppm) and nitrile carbon (δ ~120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (355.4 g/mol) and isotopic patterns .
- X-ray Diffraction : For absolute stereochemical assignment, particularly the (3aS,8aR) configuration .
Advanced Question: How can computational modeling resolve contradictions in stereochemical outcomes reported across studies?
Methodological Answer:
Discrepancies in stereochemical data (e.g., conflicting H NMR coupling constants) can be addressed via:
- DFT Calculations : Optimize molecular geometries using Gaussian or ORCA software to predict NMR chemical shifts and compare with experimental data .
- Docking Studies : Simulate interactions with chiral catalysts (e.g., BINOL-derived systems) to identify energetically favored transition states .
Case Study : A 2020 study resolved conflicting stereochemical assignments for a related indeno-oxazole by correlating computed C shifts (<1 ppm deviation) with experimental data .
Advanced Question: What strategies optimize catalytic efficiency in asymmetric synthesis applications?
Methodological Answer:
The compound’s utility as a chiral ligand or catalyst requires:
- Ligand Design : Modify the acetonitrile group to introduce electron-withdrawing substituents (e.g., trifluoromethyl) for enhanced metal coordination .
- Reaction Screening : Use high-throughput experimentation (HTE) with automated liquid handlers to test >100 solvent/base combinations (e.g., DMF/DBU vs. THF/KOtBu) .
- Kinetic Analysis : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) to identify rate-limiting steps .
Basic Question: What safety protocols are critical for handling this compound?
Methodological Answer:
- Toxicity Mitigation : Wear nitrile gloves and safety goggles due to moderate acute toxicity (H302: harmful if swallowed) .
- Ventilation : Use fume hoods to prevent inhalation of airborne particulates (H335: may cause respiratory irritation) .
- Storage : Store under inert gas (argon) at 2–8°C to prevent degradation .
Advanced Question: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : HOMO localization on the oxazole ring facilitates nucleophilic attacks (e.g., Suzuki-Miyaura coupling) .
- Electrostatic Potential Maps : Identify electron-deficient regions (acetonitrile group) for site-selective electrophilic substitutions .
- Experimental Validation : Compare reaction yields in palladium-catalyzed couplings (e.g., aryl bromides) under varying electronic conditions (electron-rich vs. -poor substrates) .
Advanced Question: How can researchers address low yields in large-scale syntheses?
Methodological Answer:
- Continuous Flow Reactors : Replace batch processes to improve heat/mass transfer and reduce reaction times (e.g., 80% yield at 10 g scale vs. 60% in batch) .
- Solvent Optimization : Switch from THF to 2-MeTHF for better solubility and easier recycling .
- Catalyst Recycling : Immobilize palladium catalysts on magnetic nanoparticles (FeO@SiO) for ≥5 reuse cycles without significant activity loss .
Advanced Question: What mechanistic insights explain its role in enantioselective fluorination?
Methodological Answer:
- Transition-State Modeling : DFT studies reveal a six-membered cyclic transition state where the compound’s oxazole nitrogen coordinates to the fluorinating agent (Selectfluor®), lowering activation energy .
- Isotope Labeling : Use O-labeled substrates to track oxygen’s role in stabilizing intermediates during asymmetric induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
